![molecular formula C20H15F3O3 B6312627 Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate CAS No. 1357623-94-9](/img/structure/B6312627.png)
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate
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Overview
Description
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate (E5BT) is a synthetic compound belonging to the class of furoates. It is a white solid with a melting point of 63 °C. E5BT has been used in a variety of scientific research applications, including enzyme inhibition, drug delivery, and drug repurposing. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Scientific Research Applications
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. This compound has also been used in drug delivery applications, as it can be used to increase the solubility of poorly soluble drugs, thus increasing the bioavailability of the drug. Furthermore, this compound has been used in drug repurposing applications, as it can be used to modify existing drugs to create new drugs with improved properties.
Mechanism of Action
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate is believed to act as an inhibitor of acetylcholinesterase, an enzyme involved in the transmission of nerve signals. It is believed to bind to the active site of the enzyme, preventing it from breaking down acetylcholine, which is a neurotransmitter involved in the transmission of nerve signals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. Furthermore, in vivo studies have shown that this compound can increase the solubility of poorly soluble drugs, thus increasing the bioavailability of the drug.
Advantages and Limitations for Lab Experiments
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be synthesized in a variety of ways. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation is that it is not water soluble, which can make it difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate. One potential direction is to further study its mechanism of action, as it is still not fully understood. Additionally, further research could be conducted to explore its potential applications in drug delivery and drug repurposing. Furthermore, research could be conducted to explore its potential therapeutic applications, such as its potential use as an inhibitor of acetylcholinesterase. Finally, research could be conducted to explore its potential toxicity and its effects on the human body.
Synthesis Methods
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate can be synthesized through a variety of methods, including the reaction of ethyl 4-trifluoromethylbenzoate with 4-biphenylboronic acid in the presence of a palladium catalyst. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and is typically carried out at temperatures between 80-120 °C. The reaction yields a white solid with a melting point of 63 °C.
properties
IUPAC Name |
ethyl 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3/c1-2-25-19(24)16-12-17(26-18(16)20(21,22)23)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDFCUIFJTZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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